molecular formula C17H23ClN4O B2633909 1-(4-chlorobenzyl)-3-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)urea CAS No. 1207020-82-3

1-(4-chlorobenzyl)-3-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)urea

Cat. No. B2633909
CAS RN: 1207020-82-3
M. Wt: 334.85
InChI Key: RFCCVFRHGJGJFC-UHFFFAOYSA-N
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Description

1-(4-chlorobenzyl)-3-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)urea is a synthetic compound that belongs to the class of urea derivatives. It is commonly referred to as DMBAU or NSC-714598. This compound has been the subject of extensive scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.

Scientific Research Applications

Pyrrole Derivatives and Their Chemical Behavior

  • Pyrrole Reactivity : Ethyl 4-[(E)-1-chloro-3-oxoprop-1-en-1-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, a compound similar to the one , reacts with substituted hydrazines in different solvents to form a mixture of regioisomeric 3- and 5-substituted pyrazoles, indicating the reactivity of pyrrole derivatives under various conditions (Mikhed’kina et al., 2009).

Urotensin-II Receptor Agonists

  • Urotensin-II Receptor Agonism : A compound structurally similar to the query molecule, identified as 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one hydrochloride, was found to be a nonpeptidic agonist of the urotensin-II receptor. It exhibits selective activity, highlighting its potential as a pharmacological research tool and drug lead (Croston et al., 2002).

Dinuclear Nickel(II) Complexes

  • Nickel(II) Complex Formation : Research on dinucleating compartmental ligands similar to the query molecule has led to the synthesis of dinuclear nickel(II) complexes. These complexes are relevant in understanding the structure and function of the urease active site (Amase et al., 2005).

Non-Linear Optical Material Potential

  • Non-Linear Optical Materials : A pyrrole derivative, ethyl 4-[3-(4-dimethylamino-phenyl)-acryloyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, has been studied for its potential as a non-linear optical material. This indicates that similar compounds could be explored for applications in optical technologies (Singh et al., 2014).

Pyrazole Synthesis

  • Pyrazole Synthesis : The reactivity of ethyl 3-[(E)-(dimethylamino)methylidene]pyruvate, a compound with similarities to the query molecule, in synthesizing various pyrazoles highlights the potential of similar compounds in heterocyclic chemistry (Hanzlowsky et al., 2003).

Anticancer Potential

  • Anticancer Activity : Related compounds, like 1-Aryl-3-(2-chloroethyl) ureas, have been studied for their potential anticancer properties, offering insights into the therapeutic applications of similar molecules (Gaudreault et al., 1988).

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[2-(dimethylamino)-2-(1-methylpyrrol-2-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClN4O/c1-21(2)16(15-5-4-10-22(15)3)12-20-17(23)19-11-13-6-8-14(18)9-7-13/h4-10,16H,11-12H2,1-3H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFCCVFRHGJGJFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNC(=O)NCC2=CC=C(C=C2)Cl)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorobenzyl)-3-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)urea

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